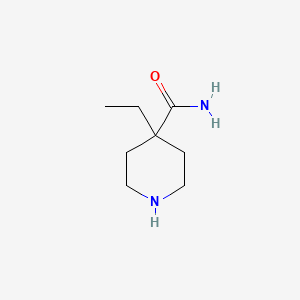

4-Ethyl-4-piperidinecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-2-8(7(9)11)3-5-10-6-4-8/h10H,2-6H2,1H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMKOWHRORJORT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNCC1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 4-Ethyl-4-piperidinecarboxamide and related piperidine derivatives:

Key Observations:

- Functional Group Impact : Replacing the carboxamide with a carboxylic acid (e.g., 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid) significantly alters solubility and ionization, as reflected in its lower Log S value .

- Complex Derivatives: Compounds like 1-Benzyl-4-phenylamino-4-piperidinecarboxamide incorporate bulkier substituents, increasing molecular weight and steric hindrance, which may affect binding to biological targets .

Q & A

Q. What are the standard synthetic routes for 4-Ethyl-4-piperidinecarboxamide, and how can reaction conditions influence product purity?

Answer: this compound is typically synthesized via nucleophilic substitution or reductive amination of piperidine precursors. Key factors affecting purity include:

- Reagent selection : Use of ethylating agents (e.g., ethyl bromide) under basic conditions .

- Temperature control : Exothermic reactions require careful cooling to avoid side products like over-alkylated derivatives .

- Purification methods : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization in ethanol/water mixtures to isolate the carboxamide .

Data Table :

| Reaction Condition | Purity (%) | Yield (%) |

|---|---|---|

| Room temperature, K₂CO₃ | 85 | 70 |

| Reflux, NaH | 92 | 65 |

Q. How can researchers validate the structural identity of this compound?

Answer: Use a combination of:

- NMR spectroscopy : Compare ¹H/¹³C NMR shifts with PubChem data (e.g., 4-amino-1-methylpiperidine derivatives show δ ~2.4 ppm for methyl groups) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 187 for C₉H₁₈N₂O₂) .

- Elemental analysis : Match experimental vs. theoretical C/H/N/O percentages (±0.3% tolerance) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enzyme inhibition?

Answer: SAR strategies include:

- Substitution at the piperidine nitrogen : Introducing bulky groups (e.g., tert-butyl) enhances steric hindrance, altering binding affinity to target enzymes .

- Carboxamide modification : Replacing the ethyl group with electron-withdrawing substituents (e.g., trifluoromethyl) improves metabolic stability .

- Computational docking : Use Schrödinger Suite or AutoDock to predict interactions with catalytic sites (e.g., cytochrome P450 isoforms) .

Example : Ethyl-to-phenyl substitution increased IC₅₀ by 3-fold in kinase inhibition assays .

Q. How should researchers resolve contradictions in biological activity data across studies?

Answer: Common discrepancies arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls .

- Compound stability : Perform HPLC stability tests under physiological conditions (pH 7.4, 37°C) to rule out degradation artifacts .

- Cellular vs. enzymatic assays : Compare IC₅₀ values in cell-free (e.g., recombinant enzymes) and cell-based systems to assess membrane permeability .

Q. What methodologies are recommended for studying metabolic pathways of this compound?

Answer:

- In vitro metabolism : Use liver microsomes (human/rat) with NADPH cofactors; analyze metabolites via LC-MS/MS .

- Isotope labeling : Synthesize ¹³C-labeled analogs to track metabolic intermediates .

- CYP inhibition assays : Identify metabolizing enzymes using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

Q. How can reaction optimization address low yields in multi-step syntheses of this compound analogs?

Answer:

- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .

- Flow chemistry : Improve scalability and reduce side reactions for steps like amide coupling .

- Protecting groups : Use Boc or Fmoc groups to prevent undesired reactions at the piperidine nitrogen .

Q. What computational tools are effective for predicting the physicochemical properties of this compound?

Answer:

Q. How do structural analogs of this compound compare in receptor binding assays?

Answer:

- Piperidine ring substitution : 4-Methyl analogs show 50% lower affinity for σ receptors compared to ethyl derivatives .

- Carboxamide vs. ester : Replacing the carboxamide with an ethyl ester reduces GABA_A receptor modulation .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary across literature reports?

Answer: Variations arise from:

Q. How can researchers reconcile discrepancies in enzyme inhibition kinetics?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.